

spectroscopic properties of 4-tert-butylcyclohexanol

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Compound of Interest

Compound Name: *4-Tert-butylcyclohexanol*

Cat. No.: B3024080

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An In-depth Technical Guide to the Spectroscopic Properties of **4-tert-butylcyclohexanol**

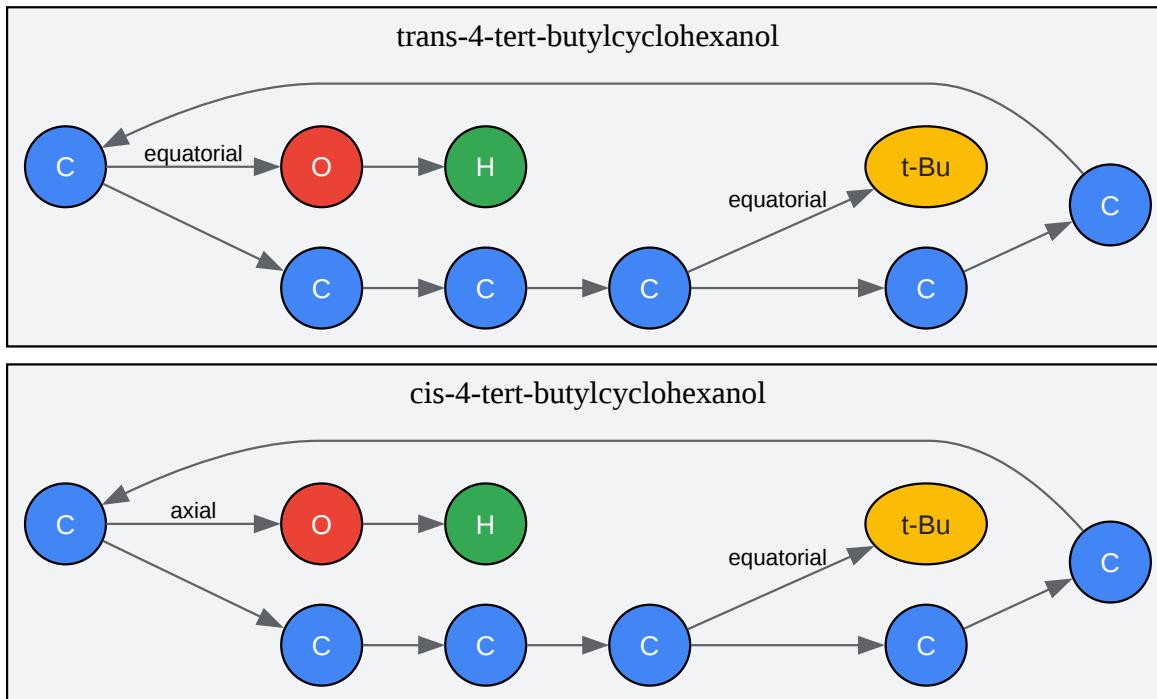
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylcyclohexanol is a substituted cyclohexanol derivative that exists as two main stereoisomers: cis and trans. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring, making this compound a model system for stereochemical and spectroscopic studies. The orientation of the hydroxyl group (axial in the cis isomer and equatorial in the trans isomer) leads to distinct and measurable differences in their spectroscopic properties. This guide provides a comprehensive overview of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **4-tert-butylcyclohexanol**, complete with experimental protocols and visual aids to facilitate understanding.

Molecular Structures and Conformations

The conformational rigidity imparted by the large tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain, dictates the axial or equatorial position of the hydroxyl group.

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Caption: Conformational structures of cis and trans-4-tert-butylcyclohexanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the key characteristic absorptions are the O-H and C-O stretching vibrations.[1]

Data Presentation: IR Spectral Data

Functional Group	Vibration Mode	cis-Isomer (cm ⁻¹)	trans-Isomer (cm ⁻¹)	Characteristic s
O-H	Stretch	~3300	~3232 - 3481[2]	Strong, Broad
C-H (sp ³)	Stretch	~2850 - 2950	~2854 - 2921[2]	Strong, Sharp
C-O	Stretch	~1070	~1067[2]	Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[\[1\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).[\[3\]](#)
- Sample Preparation: Place a small amount of the solid **4-tert-butylcyclohexanol** powder directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition:
 - Lower the pressure arm to ensure firm contact between the sample and the crystal.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Cleaning: Clean the ATR crystal and pressure tip thoroughly with a solvent-moistened wipe (e.g., ethanol or isopropanol) after analysis.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The distinct spatial arrangement of protons and carbons in the cis and trans isomers of **4-tert-butylcyclohexanol** results in significantly different NMR spectra.

Data Presentation: ^1H NMR Spectral Data (CDCl_3)

The most diagnostic signal in the ^1H NMR spectrum is the methine proton on the carbon bearing the hydroxyl group (C1-H). Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation.[\[5\]](#)

Proton Assignment	cis-Isomer (Equatorial C1-H)	trans-Isomer (Axial C1-H)	Multiplicity
C(CH ₃) ₃	~0.85 ppm	~0.85 ppm	Singlet (s)
Cyclohexyl H (CH ₂)	~1.0 - 2.2 ppm	~1.0 - 2.2 ppm	Multiplets (m)
C1-H	~4.03 ppm ^[5]	~3.50 ppm ^[5]	Multiplet (m) or Pentet
OH	Variable	Variable	Singlet (s, broad)

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

Carbon Assignment	cis-Isomer (ppm)	trans-Isomer (ppm)
C(CH ₃) ₃	32.4	32.3
C(CH ₃) ₃	27.6	27.6
C1 (CH-OH)	65.5	70.9
C2, C6	35.7	32.8
C3, C5	25.4	20.8
C4	48.1	47.2

Note: Data compiled from publicly available spectral databases.^{[6][7]}

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-tert-butylcyclohexanol** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial.^[8]
- Standard Addition: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.
- Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.^[8]
- Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
- Acquire the proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used for structural elucidation.

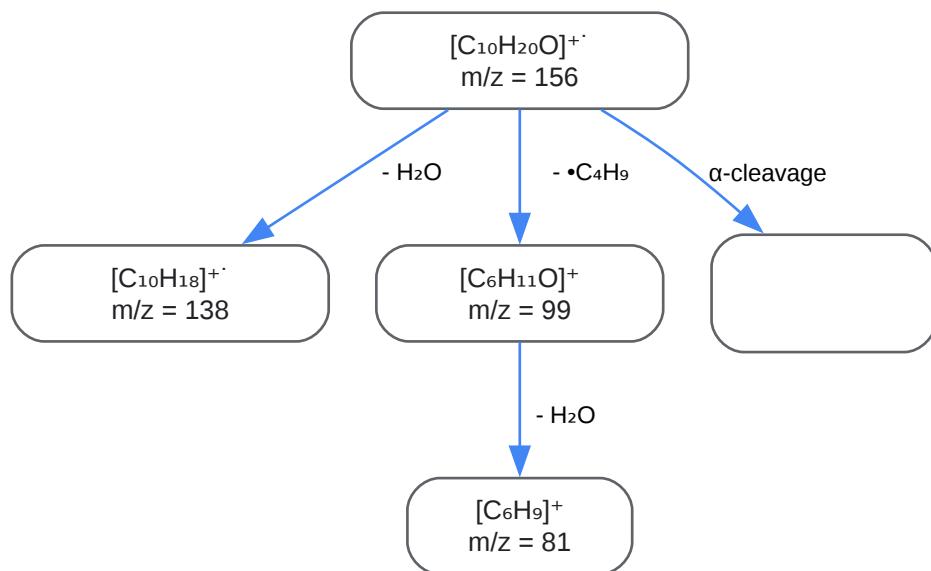
Data Presentation: Key Mass Fragments (Electron Ionization)

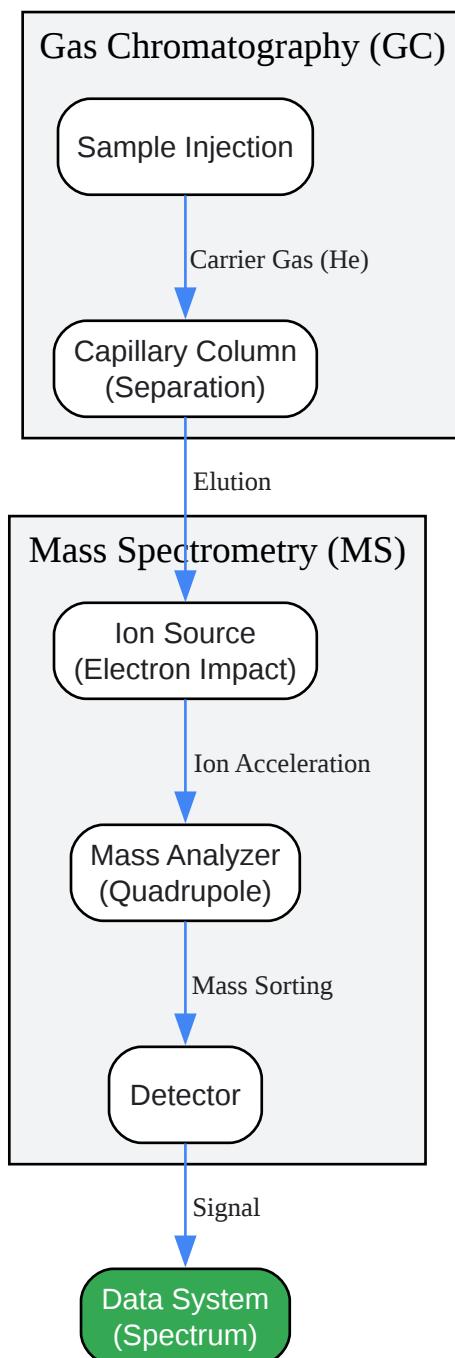
The molecular formula of **4-tert-butylcyclohexanol** is $\text{C}_{10}\text{H}_{20}\text{O}$, with a molecular weight of 156.27 g/mol [\[10\]](#)

m/z	Proposed Fragment	Isomer Predominance	Notes
156	$[M]^+$	-	Molecular Ion (often weak or absent)
141	$[M - \text{CH}_3]^+$	-	Loss of a methyl group
138	$[M - \text{H}_2\text{O}]^+$	trans	Dehydration is a common fragmentation for alcohols[11]
99	$[M - \text{C}_4\text{H}_9]^+$	-	Loss of the tert-butyl group
81	$[\text{C}_6\text{H}_9]^+$	-	Further fragmentation of the cyclohexyl ring
57	$[\text{C}_4\text{H}_9]^+$	Both	Base peak, corresponds to the stable tert-butyl cation[12]

Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the major fragmentation pathways and a typical experimental workflow for GC-MS analysis.



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